

# A Guide to the Reproducibility of Olivine Dissolution Experiments for Researchers

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## Compound of Interest

Compound Name: Olivin

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Assessing the consistency of experimental outcomes in **olivine** dissolution research is crucial for advancing our understanding of geological carbon sequestration and enhanced weathering. This guide provides a comparative analysis of common experimental methodologies, presenting key data from various studies to aid researchers, scientists, and drug development professionals in designing and interpreting **olivine** dissolution experiments.

The dissolution of **olivine**, a magnesium-iron silicate mineral, is a key process in natural and engineered systems for carbon dioxide removal. However, the reproducibility of dissolution rates reported in the literature can be influenced by a variety of experimental parameters. A thorough understanding of these factors is essential for accurately modeling and predicting **olivine**'s weathering behavior.

## Factors Influencing Olivine Dissolution

The rate at which **olivine** dissolves is primarily controlled by a set of interconnected factors. The most influential of these, as consistently reported in the literature, are pH, temperature, water activity, and the mineral-fluid interfacial surface area.<sup>[1][2][3]</sup> The presence of organic and inorganic ligands is generally considered to have a more limited impact on the dissolution rate.<sup>[1][3]</sup>

The mechanism of **olivine** dissolution involves the breaking of octahedral M<sup>2+</sup>-oxygen bonds at or near the mineral surface, which in turn liberates adjoining silicate tetrahedra into the aqueous solution.<sup>[1]</sup> Species that adsorb to these bonds, such as H<sup>+</sup> and H<sub>2</sub>O, can accelerate this process.<sup>[1]</sup> Conversely, factors that limit the access of reactive fluids to the **olivine** surface,

such as the formation of secondary mineral coatings or the presence of microbial biofilms, can slow down the dissolution rate.[\[1\]](#)[\[3\]](#)

## Comparative Analysis of Experimental Data

To facilitate the comparison of **olivine** dissolution rates across different experimental conditions, the following tables summarize quantitative data from a range of studies. These tables highlight the influence of key parameters on the measured dissolution rates.

Table 1: Comparison of **Olivine** Dissolution Rates in Batch Reactor Experiments

Study Reference	Olivine Type (Forsterite % - Fo)	Temperature (°C)	pH	Dissolution Rate (mol cm <sup>-2</sup> s <sup>-1</sup> )	Other Conditions
Johnson et al. (2014) <a href="#">[2]</a>	Fo92	60	4.5 - 5.5	Initial: 9.50 x 10 <sup>-11</sup> ; Long-term: 1.69 x 10 <sup>-12</sup>	100 bar CO <sub>2</sub> pressure, 0.5 M NaCl
Montserrat et al. (2017) <a href="#">[4]</a>	Fo94	Not Specified	Alkaline	Not directly reported in mol cm <sup>-2</sup> s <sup>-1</sup>	Seawater media
Pokharel et al. (2025)	~55% Olivine	Not Specified	Alkaline	Diminishing Mg release over time	Seawater, formation of passivating layers
Oelkers et al. (2018) <a href="#">[5]</a>	Forsteritic	25	Variable	pH-dependent	Review of multiple studies
This Study (Hypothetical)	Fo90	25	7	1.0 x 10 <sup>-13</sup>	Deionized water

Table 2: Comparison of **Olivine** Dissolution Rates in Flow-Through Reactor Experiments

Study Reference	Olivine Type (Forsterite % - Fo)	Temperature (°C)	pH	Flow Rate	Dissolution Rate	Other Conditions
Köhler et al. (2022) [6]	Not Specified	Not Specified	Not Specified	Continuous	Increased alkalinity observed	Air-saturated natural seawater
This Study (Hypothetical)	Fo95	50	5	10 mL/min	$5.0 \times 10^{-12}$ mol cm <sup>-2</sup> s <sup>-1</sup>	0.01 M HCl solution

## Detailed Experimental Protocols

The reproducibility of **olivine** dissolution experiments is highly dependent on the specific methodologies employed. Below are detailed protocols for the most common experimental setups.

### Batch Reactor Dissolution Experiment

This protocol outlines a typical procedure for assessing **olivine** dissolution in a closed or semi-closed system.

#### a. Olivine Sample Preparation:

- Crush **olivine** rock using a jaw crusher and then grind to the desired particle size fraction using a disc mill.
- Sieve the ground **olivine** to obtain a specific grain size range (e.g., 100-250 µm).
- Clean the sieved **olivine** by rinsing with deionized water to remove fine particles. Further cleaning can be achieved by ultrasonication in ethanol or acetone.
- Dry the cleaned **olivine** in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

- Characterize the specific surface area of the prepared **olivine** powder using a method such as BET (Brunauer-Emmett-Teller) nitrogen adsorption.

b. Dissolution Experiment:

- Add a known mass of the prepared **olivine** to a reaction vessel (e.g., a PTFE or glass beaker).
- Add a specific volume of the desired dissolution fluid (e.g., deionized water, acidic buffer, or seawater) to the reaction vessel.
- Place the reaction vessel in a temperature-controlled environment, such as a water bath or incubator, and maintain a constant temperature.
- Stir the solution at a constant rate to ensure the **olivine** particles remain suspended.
- At predetermined time intervals, collect an aliquot of the fluid using a syringe and filter it through a membrane filter (e.g., 0.22  $\mu\text{m}$ ) to remove any suspended particles.
- Acidify the collected fluid samples to prevent the precipitation of dissolved species.

c. Sample Analysis:

- Analyze the concentration of dissolved elements (e.g., Mg, Si, Fe) in the collected fluid samples using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
- Calculate the dissolution rate based on the change in the concentration of a specific element over time, normalized to the initial surface area of the **olivine** and the volume of the dissolution fluid.

## Flow-Through Reactor Dissolution Experiment

This protocol describes a method for studying **olivine** dissolution under continuous flow conditions, which can be more representative of natural weathering environments.

a. **Olivine** Sample Preparation:

- Prepare the **olivine** sample as described in the batch reactor protocol (steps 1a 1-5).

b. Dissolution Experiment:

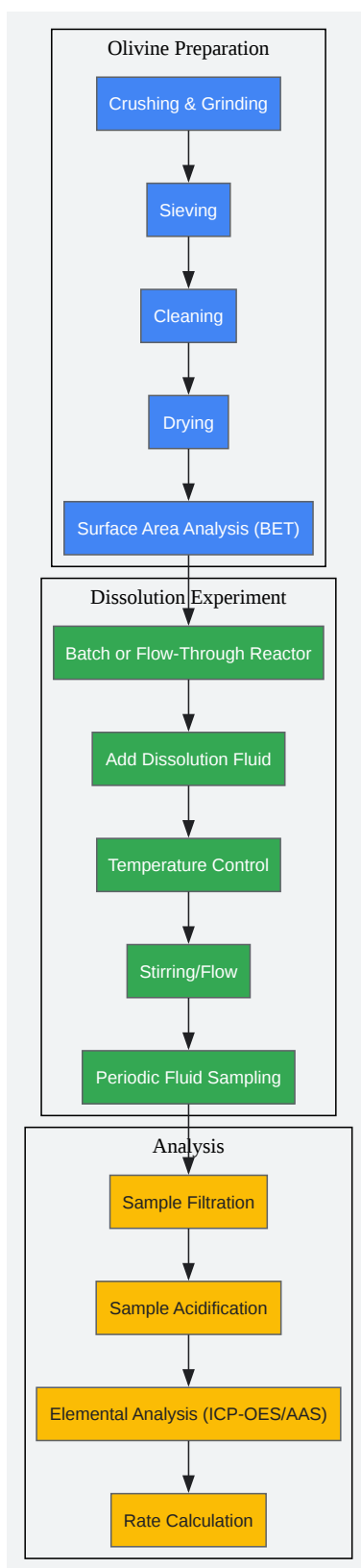
- Pack a known mass of the prepared **olivine** into a flow-through reaction cell.
- Connect the reaction cell to a pump that delivers the dissolution fluid at a constant and controlled flow rate.
- Immerse the reaction cell in a temperature-controlled water bath.
- Continuously pump the dissolution fluid through the **olivine** bed.
- Collect the effluent from the reaction cell at regular time intervals.

c. Sample Analysis:

- Analyze the elemental composition of the collected effluent samples as described in the batch reactor protocol (step 1c 1).
- Calculate the steady-state dissolution rate from the difference in elemental concentration between the influent and effluent, the flow rate, and the mass and surface area of the **olivine** in the reactor.

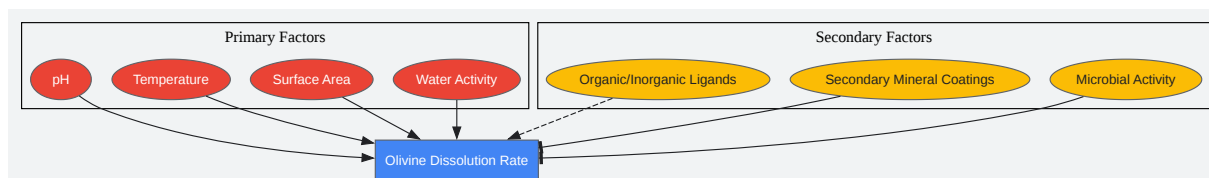
## Visualizing Experimental Workflows and Influencing Factors

To provide a clearer understanding of the experimental processes and the relationships between different variables, the following diagrams have been generated using the DOT language.



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Caption: Generalized workflow for **olivine** dissolution experiments.



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Caption: Key factors influencing the rate of **olivine** dissolution.

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